1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-piperidino-, hydrochloride

Catalog No.
S14294965
CAS No.
56071-18-2
M.F
C17H24ClNO2
M. Wt
309.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4...

CAS Number

56071-18-2

Product Name

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-piperidino-, hydrochloride

IUPAC Name

7,8-dimethyl-4-piperidin-1-ium-1-yl-3,4-dihydro-2H-1-benzoxepin-5-one;chloride

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

InChI

InChI=1S/C17H23NO2.ClH/c1-12-10-14-16(11-13(12)2)20-9-6-15(17(14)19)18-7-4-3-5-8-18;/h10-11,15H,3-9H2,1-2H3;1H

InChI Key

PKPLQPRDYKPHNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC(C2=O)[NH+]3CCCCC3.[Cl-]

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-piperidino-, hydrochloride is a synthetic organic compound that belongs to the class of benzoxepin derivatives. Its molecular formula is C18H28Cl2N2O2C_{18}H_{28}Cl_2N_2O_2, with a molecular weight of approximately 375.3 g/mol. The compound features a complex structure characterized by a benzoxepin core fused with a piperidine moiety and multiple methyl groups, which contribute to its potential biological activity and therapeutic applications .

Involving 1-Benzoxepin-5(2H)-one typically include oxidation and reduction processes. Common reagents used in these reactions are potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.

Benzoxepin derivatives, including 1-Benzoxepin-5(2H)-one, have demonstrated diverse biological activities. These may include:

  • Antidepressant Properties: Some studies suggest potential antidepressant effects.
  • Antipsychotic Effects: The compound may interact with neurotransmitter systems relevant to mood regulation.
  • Neuroprotective Effects: There is ongoing research into its ability to protect neuronal cells from damage .

The synthesis of 1-Benzoxepin-5(2H)-one involves several multi-step organic reactions. Key steps include:

  • Formation of the Benzoxepin Core: This typically involves cyclization reactions that create the fused ring structure.
  • Introduction of Methyl Groups: Methylation reactions are performed to add the methyl groups at positions 7 and 8.
  • Piperidine Integration: The piperidine moiety is introduced through nucleophilic substitution or other coupling methods.

Careful control of reaction conditions is essential to ensure high yield and purity of the final product .

The primary applications of 1-Benzoxepin-5(2H)-one are in the pharmaceutical industry due to its potential therapeutic properties. These applications may include:

  • Drug Development: As a candidate for new antidepressant or antipsychotic medications.
  • Research Tool: Used in studies exploring neurotransmitter interactions and neuropharmacology .

Interaction studies for 1-Benzoxepin-5(2H)-one focus on its pharmacological profiles and potential side effects. Research has indicated that it interacts with various biological targets, which is crucial for understanding its therapeutic efficacy and safety profile. These studies help elucidate the mechanisms of action and can inform clinical applications .

Several compounds exhibit structural similarities to 1-Benzoxepin-5(2H)-one, allowing for comparative analysis of their biological activities:

Compound NameStructural FeaturesBiological Activity
1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methylContains a methyl group at position 7Potential antidepressant properties
1-Benzoxepin-5(2H)-one, 3,4-dihydroLacks additional methyl groupsBasic benzoxepin activity
1-Benzothiepin derivativesSimilar core structure but with sulfurVarying biological activities including antipsychotic effects

These similar compounds highlight the uniqueness of 1-Benzoxepin-5(2H)-one, particularly regarding its specific substitution patterns that may enhance its biological activity or alter its pharmacological profile compared to other benzoxepins .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

309.1495567 g/mol

Monoisotopic Mass

309.1495567 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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